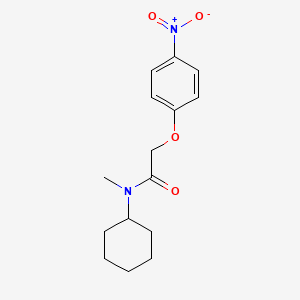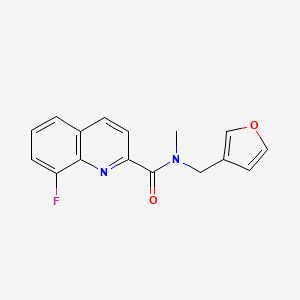![molecular formula C18H24N4O3 B5543278 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a class of organic compounds that exhibit a range of bioactive properties. These classes include piperidines and benzamides, which are known for their diverse chemical and pharmacological characteristics. They are often studied for their potential applications in medicinal chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For example, compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides are synthesized through Ugi reactions followed by treatment with sodium ethoxide (Sañudo et al., 2006). Similarly, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one involved the preparation of a carbon-11-labeled Boc-protected intermediate followed by acidic de-protection (Gao et al., 2013).
Molecular Structure Analysis
Compounds with similar structural features often exhibit interesting molecular conformations. For example, (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol demonstrated conformational diversity and molecular interactions as analyzed through X-ray crystallography and molecular docking (Xu et al., 2016).
Chemical Reactions and Properties
Piperidine-based compounds participate in various chemical reactions, including Ugi reactions, ring-opening reactions, and Michael addition. The structural versatility of these molecules allows for a wide range of chemical modifications and reactivity, as illustrated in the synthesis of various piperidine derivatives (Jones & Phipps, 1976).
Physical Properties Analysis
Compounds in this class are characterized by their distinct physical properties, such as melting points, solubility, and crystalline structures. These properties are crucial for determining the compound's suitability for various applications, especially in pharmaceutical contexts.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as their reactivity, stability, and interactions with biological targets, are central to their potential therapeutic applications. Studies often focus on the relationship between chemical structure and bioactivity, providing insights into how structural modifications can enhance desired properties (Harini et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol and related compounds involves complex chemical processes. These processes are important for creating synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. For example, Ibenmoussa et al. (1998) discuss the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting their use as synthetic intermediates in natural product synthesis and pharmacologically interesting compounds (Ibenmoussa et al., 1998).
Potential Pharmacological Applications
The chemical structure of (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol suggests potential pharmacological applications. For instance, Sonda et al. (2003) and Sonda et al. (2004) investigated benzamide derivatives as serotonin 4 receptor agonists, demonstrating their potential in enhancing gastrointestinal motility (Sonda et al., 2003), (Sonda et al., 2004).
Antimicrobial Properties
Compounds related to (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol have been investigated for their antimicrobial properties. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some possessed good or moderate activities against test microorganisms (Bektaş et al., 2010).
Antioxidant and Antimicrobial Potential
Further exploration of the piperidin-4-one core, which is structurally related to (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol, reveals its potential in biological activities. Harini et al. (2014) described the synthesis of novel oxime esters based on the piperidin-4-one core and evaluated their antioxidant and antimicrobial activities, demonstrating positive efficacy in biological assays (Harini et al., 2014).
Propriétés
IUPAC Name |
[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-11-22(9-7-18(13,24)8-10-25-2)17(23)15-6-4-3-5-14(15)16-19-12-20-21-16/h3-6,12-13,24H,7-11H2,1-2H3,(H,19,20,21)/t13-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGUBGLMVQIRON-FZKQIMNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=CC=CC=C2C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=CC=C2C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)


![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)
![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)
![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)
![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)
![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)